molecular formula C20H32O5 B031661 15-Keto-PGF2alpha CAS No. 35850-13-6

15-Keto-PGF2alpha

Cat. No.: B031661
CAS No.: 35850-13-6
M. Wt: 352.5 g/mol
InChI Key: LOLJEILMPWPILA-AMFHKTBMSA-N
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Description

15-keto Prostaglandin F2α (15-keto PGF2α) is the first metabolite of PGF2α. in the 15-hydroxy PGDH pathway. It is one of the critical components in the goldfish and Atlantic salmon postovulatory pheromone. 15-keto PGF2α stimulates the male goldfish and salmon olfactory receptors with detection thresholds of 10-12 and 10-8 M, respectively. 15-keto PGF2α is 10-fold less active than PGF2α in decreasing rabbit intraocular pressure.
15-Keto-PGF2alpha, also known as 15-keto-PGF2a or 15-oxo PGF-2alpha, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from prostaglandin F2ALPHA. This compound can also be converted into 13, 14-dihydro-15-oxo-20-carboxy-PGF2alpha.
15-oxoprostaglandin F2alpha is a prostaglandin Falpha obtained by formal oxidation of the 15-hydroxy group of prostaglandin F2alpha. It derives from a prostaglandin F2alpha. It is a conjugate acid of a 15-oxoprostaglandin F2alpha(1-).

Scientific Research Applications

  • Inflammation and Lipid Peroxidation Indicator :

    • 15-Keto-PGF2alpha, a metabolite of PGF2alpha, serves as an index for inflammation and lipid peroxidation via cyclooxygenase (COX-1 and COX-2) pathways. Its measurement is relevant in studying inflammatory injuries and other physiological or pathological conditions (Basu, 1998).
  • Gynecological Research :

    • The metabolite is used in studies on dysmenorrhea, demonstrating higher levels of 15-keto PGF2alpha in women with dysmenorrhea compared to normal cases. Such research aids in understanding menstrual cycle disorders and their management (Lundström & Gréen, 1978).
  • Methodological Development :

    • Radioimmunoassays for this compound facilitate its measurement in various biological studies, including studies on human volunteers and animal models. These assays are crucial for understanding its role in various biological processes (Haning et al., 1977).
  • Reproductive Physiology :

    • This compound plays a role in luteolysis and reproductive physiology, as demonstrated in studies involving rhesus monkeys. Such studies provide insights into mammalian reproductive biology and potential therapeutic applications (Wilks, 1977).
  • Oxidative Injury and Hepatotoxicity :

    • Studies show that this compound levels increase significantly in cases of oxidative injury and inflammation during acute hepatotoxicity in rats, underscoring its role in the inflammatory response and oxidative injury (Basu, 1999).
  • Cardiovascular Health and Mortality :

    • Research indicates a significant association between urinary 15-keto-dihydro-PGF2alpha and cardiovascular mortality, highlighting its potential as a biomarker for cardiovascular diseases and general mortality risk (Helmersson-Karlqvist et al., 2015).

Mechanism of Action

Target of Action

15-Keto-PGF2alpha is a metabolite of Prostaglandin F2alpha . The primary target of this compound is the prostaglandin F (PGF) receptor (FP receptor) . This receptor plays a key role in the onset and progression of labor .

Mode of Action

This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Biochemical Pathways

The formation of this compound is part of the metabolic breakdown of prostaglandin F2alpha . The reaction is dehydrogenation of the C-15 hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .

Pharmacokinetics

It is known that the lung is an important site of occurrence of the enzyme 15-hydroxyprostaglandin dehydrogenase (pgdh), which is the key step in the biological inactivation of prostaglandins .

Result of Action

The formation of this compound is thought to reflect changes in prostaglandin F2alpha biosynthesis more accurately than of the primary prostaglandin itself .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as 15-hydroxyprostaglandin dehydrogenase (PGDH), can affect the formation and action of this compound . Additionally, the compound’s action can be influenced by the physiological state of the body, such as during labor .

Future Directions

The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . Elucidating the physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action will no doubt offer opportunity for developing novel therapeutics for inflammatory disease, cancer, and hypertension .

Biochemical Analysis

Biochemical Properties

15-Keto-PGF2alpha interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the dehydrogenation of the C-15 hydroxyl group . This interaction is crucial for the metabolic breakdown of prostaglandin F2alpha .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit NF-kB signaling in macrophages, reducing pro-inflammatory cytokines on a high-fat, high-sucrose diet . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It post-translationally modifies the nuclear factor k-light-chain-enhancer of activated B cells (NF-kB) subunits p105/p50 and p65 at Cys59 and Cys120 sites, respectively, inhibiting the activation of NF-kB signaling in macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, during preluteolysis and luteolysis in cattle, blood flow increased during the 3-hour ascending portion of the this compound pulse, remained elevated for 2 hours after the peak, and then decreased to baseline .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in heifers, a dose of PGF or a PGF analogue that induces complete luteolysis with a single treatment causes an immediate transient increase in progesterone with peak concentration 10–15 min after treatment .

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandin F2alpha. The reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) found in the soluble fraction of cell preparations .

Transport and Distribution

It is known that the lung is an important site of occurrence of the enzyme involved in its formation, suggesting that it may be transported and distributed in this organ .

Subcellular Localization

Given its role in modifying NF-kB subunits, it is likely that it is localized in the nucleus where it can exert its effects .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-AMFHKTBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317581
Record name 15-Keto-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35850-13-6
Record name 15-Keto-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35850-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Keto-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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